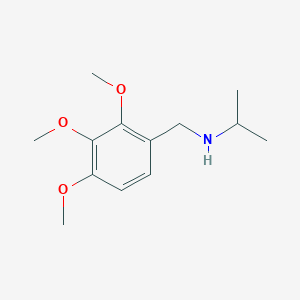

N-(2,3,4-Trimethoxybenzyl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3,4-Trimethoxybenzyl)propan-2-amine, also known as TMBA, is a synthetic compound with a variety of applications in scientific research. It is an amine, which is a functional group that contains a nitrogen atom bound to one or more hydrogen atoms. TMBA is a versatile and useful compound due to its ability to be synthesized in a variety of ways, its wide range of applications in scientific research, and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

1. Ligand Design and Metal Coordination

N-(2,3,4-Trimethoxybenzyl)propan-2-amine derivatives have been explored in the field of inorganic chemistry, particularly in the design of complex ligands for metal coordination. For example, Liu et al. (1993) discussed hexadentate N3O3 amine phenol ligands, which are reduction products of Schiff bases and are used for Group 13 metal ions coordination, indicating potential applications in materials science and catalysis (Liu, Wong, Rettig, & Orvig, 1993).

2. Synthesis of CNS Active Compounds

The compound has been used in synthesizing derivatives potentially active in the central nervous system (CNS). Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, yielding derivatives with potential CNS activity, highlighting its utility in pharmaceutical chemistry (Abo-Sier, Badran, & Khalifa, 1977).

3. Catalysis and Organic Synthesis

In organic synthesis and catalysis, derivatives of this compound are employed for various reactions. For instance, Ge, Meetsma, and Hessen (2009) utilized similar compounds in the catalytic linear dimerization of phenylacetylenes, highlighting their role in developing new catalytic processes (Ge, Meetsma, & Hessen, 2009).

4. Crystallography and Material Properties

The compound and its derivatives also find application in crystallography to study material properties. Garay et al. (2014) compared the molecular structures of similar compounds, providing insights into their conformational characteristics and potential applications in materials science (Garay, Abonía, Cobo, & Glidewell, 2014).

Propiedades

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-7-11(15-3)13(17-5)12(10)16-4/h6-7,9,14H,8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKBTWNOGGGOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=C(C=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357931 |

Source

|

| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418782-90-8 |

Source

|

| Record name | N-(2,3,4-TRIMETHOXYBENZYL)PROPAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)